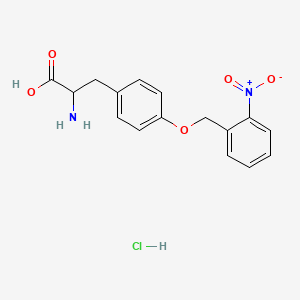

2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride

Description

2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride (CAS: 207727-86-4) is a synthetic tyrosine derivative featuring a 2-nitrobenzyl-protecting group on the phenolic oxygen. Its molecular formula is C₁₆H₁₇ClN₂O₅, with a molecular weight of 352.77 g/mol and a purity ≥98% (HPLC) . The compound is structurally characterized by a nitrobenzyl ether moiety attached to the para-position of the phenylalanine backbone. This modification renders it valuable in peptide synthesis and photolabile protecting group applications, where the nitrobenzyl group can be cleaved under UV irradiation .

Properties

Molecular Formula |

C16H17ClN2O5 |

|---|---|

Molecular Weight |

352.77 g/mol |

IUPAC Name |

2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H |

InChI Key |

DRUCEARMIBXBOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride typically starts from a protected form of phenylalanine or a related amino acid derivative. The key steps include:

- Protection of the amino group to prevent unwanted side reactions during nitration.

- Nitration of the aromatic ring to introduce the nitro substituent at the ortho position relative to the oxy substituent.

- Introduction of the 2-nitrobenzyl oxy group via ether formation on the phenyl ring.

- Reduction of the nitro group to an amine, followed by formation of the hydrochloride salt.

This synthetic route ensures regioselectivity and stereochemical integrity of the amino acid backbone.

Detailed Stepwise Synthesis

Based on the patent US5969179A and related chemical literature, the following detailed steps are involved:

| Step No. | Reaction Step | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of amino group | Use of protecting groups such as acetamido or formyl groups; reagents include acetic anhydride, triethylamine at 0–25°C | Protects the amine to avoid side reactions during nitration |

| 2 | Nitration of phenylalanine derivative | Nitric acid in sulfuric acid medium at -10 to -20°C | Introduces nitro group at para or ortho position; low temperature controls regioselectivity |

| 3 | Formation of 2-nitrobenzyl ether | Alkylation using 2-nitrobenzyl bromide or chloride in presence of base (e.g., triethylamine) | Ether formation on phenolic OH of phenylalanine derivative |

| 4 | Reduction of nitro group to amine | Zinc and ammonium chloride in methanol/water or borane/methyl sulfide in tetrahydrofuran at <25°C | Converts nitro group to amino group without affecting other functional groups |

| 5 | Deprotection and salt formation | Acidic treatment with hydrochloric acid to form hydrochloride salt | Results in the final compound as hydrochloride for stability and solubility |

Reaction Conditions and Yields

- Nitration is carried out at low temperatures (-10 to -20°C) to minimize side products.

- Reduction is performed under mild conditions to preserve stereochemistry.

- Protection/deprotection steps follow standard organic synthesis protocols as described in Greene’s Protective Groups in Organic Synthesis.

- The overall yield for such multi-step synthesis is typically moderate to good, with isolated yields for each step ranging from 70% to 90%, depending on purification efficiency.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Purpose | Yield Range (%) |

|---|---|---|---|---|

| 1 | Amino group protection | Acetic anhydride, triethylamine, 0–25°C | Protect amine | 85–95 |

| 2 | Aromatic nitration | HNO3/H2SO4, -10 to -20°C | Introduce nitro group | 70–85 |

| 3 | Ether formation | 2-nitrobenzyl halide, base (e.g., triethylamine) | Attach 2-nitrobenzyl oxy group | 75–90 |

| 4 | Nitro reduction | Zn/NH4Cl or borane/methyl sulfide, THF, <25°C | Reduce nitro to amine | 80–90 |

| 5 | Deprotection and salt formation | HCl aqueous solution | Obtain hydrochloride salt | 90–95 |

Research Findings and Professional Notes

- The protection of the amino group is critical for regioselective nitration and to prevent polymerization or side reactions.

- The nitration step requires careful temperature control to avoid over-nitration or decomposition.

- The etherification with 2-nitrobenzyl halides is typically done under mild basic conditions to prevent cleavage of sensitive groups.

- Reduction of the nitro group to the amine is best done using mild reductants like zinc/ammonium chloride or borane complexes to maintain stereochemical purity.

- Formation of the hydrochloride salt enhances the compound’s stability and facilitates handling and storage.

- The synthetic strategy allows for enantiomeric purity preservation, which is crucial for biological activity.

Chemical Reactions Analysis

Photochemical Cleavage of the Nitrobenzyl Ether

The 2-nitrobenzyl ether group undergoes UV light-induced cleavage, a property exploited in photocaging applications. Upon irradiation at ~365 nm, the nitrobenzyl group is removed, regenerating the free phenolic hydroxyl group. This reaction enables precise spatiotemporal control in biological systems, such as light-activated protein function studies .

Mechanism :

The reaction proceeds via a nitro-to-nitrito rearrangement, followed by the release of the benzyl group and formation of a nitroso intermediate. The free phenolic group is restored, allowing downstream biological activity modulation.

Esterification of the Carboxylic Acid

The carboxylic acid group participates in esterification reactions under standard conditions. For example, in the presence of alcohols and acidic catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>), it forms ester derivatives. This reaction is critical for modifying solubility or attaching functional groups for drug delivery systems .

Example Reaction :

Applications :

-

Prodrug design

-

Lipophilicity adjustment for membrane permeability

Enzyme Inhibition via Metal Coordination

The compound interacts with metallo-β-lactamases (MBLs), enzymes involved in antibiotic resistance. Structural analogs, such as (S)-2-(2-mercaptoacetamido)-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid, coordinate with zinc ions in the enzyme active site, disrupting hydrolysis of β-lactam antibiotics .

Key Interactions :

-

Thiol/sulfhydryl groups bind to Zn<sup>2+</sup> ions.

-

The nitrobenzyl ether stabilizes the inhibitor-enzyme complex through hydrophobic interactions.

Biological Impact :

-

IC<sub>50</sub> values in the µM range against Pseudomonas aeruginosa MBLs .

-

Potential for restoring efficacy to carbapenem antibiotics.

Comparative Reactivity of Structural Analogs

The table below highlights reaction differences between this compound and related derivatives:

Synthetic Modifications

The compound serves as a precursor for further derivatization:

-

Nitro Reduction : Catalytic hydrogenation (e.g., Pd/C, H<sub>2</sub>) converts the nitro group to an amine, enabling conjugation or fluorescence tagging.

-

Amide Formation : Coupling reagents (e.g., EDC/HOBt) facilitate peptide bond formation at the amino group.

This compound’s multifunctional design supports applications in photopharmacology, enzymology, and medicinal chemistry. Its reactivity profile underscores its versatility as a tool compound in controlled biological studies and therapeutic development.

Scientific Research Applications

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride, also known as (S)-2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride, is a tyrosine derivative featuring an o-nitrobenzyl photocage that can be cleaved using 365 nm irradiation . This compound, often abbreviated as NBY or ONBY, is a photocaged amino acid that is useful in creating photocleavable chemical tools, which allow for spatial and temporal control over molecule release in biological applications .

Scientific Applications

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride has a range of applications, especially in biological research, due to its unique photo-responsive properties .

Key Applications:

- Photocleavable Chemical Tools : NBY is critical in the synthesis of chemical tools that can be cleaved by light. These tools are used to regulate the release of molecules in biological systems with high precision in both space and time .

- Regulation "On Switch" : NBY can be genetically encoded into proteins, acting as an "on switch" for regulation. This is particularly valuable in controlling protein activity in living systems .

- Site-Specific Encoding of Photoactivity : The compound facilitates light-mediated antibody-antigen binding on live cells by enabling site-specific encoding of photoactivity in antibodies .

- Time-Resolved Protein Activation : NBY is used for time-resolved protein activation through proximal decaging in living systems .

- Photocaged Amino Acid : NBY is used to study the stability of genetically encoded photocaged amino acids in bacterial cells and control the ultra-fast Gp41-1 split intein with light .

Mechanism of Action

The primary mechanism of action for 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride involves the photocleavage of the nitrobenzyl group upon exposure to UV light. This cleavage releases the active tyrosine derivative, which can then participate in various biochemical processes . The molecular targets and pathways involved depend on the specific application and the proteins or molecules with which the compound interacts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The target compound’s structural analogs differ primarily in the substituents on the phenyl ring and the nature of the protecting group. Key examples include:

Key Observations :

- The 2-nitrobenzyloxy group in the target compound distinguishes it as a UV-sensitive derivative, unlike bromopentyloxy (alkylating agent) or fluorosulfonyloxy (electrophilic linker) groups .

- The trifluoromethoxy analog (CAS 921609-34-9) has a lower molecular weight and improved lipophilicity due to fluorine substitution, making it more suited for CNS-targeting applications compared to the nitrobenzyl derivative .

Physicochemical Properties and Stability

- Solubility : The nitrobenzyl group in the target compound reduces water solubility compared to unmodified tyrosine but enhances compatibility with organic solvents (e.g., DMF, DMSO) .

- Stability : The 2-nitrobenzyl group is prone to photodegradation under UV light (λ = 300–350 nm), whereas the bromopentyloxy analog (CAS 2519847-85-7) is thermally stable but sensitive to nucleophilic substitution due to the bromine atom .

- Hazard Profile: Target Compound: Limited hazard data; standard handling for amino acid derivatives (avoid UV exposure). 5-Bromopentyloxy Analog: Hazard statements H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) due to bromoalkyl chain . Fluorosulfonyloxy Analog: Potential reactivity with amines or thiols, though hazards are uncharacterized .

Biological Activity

2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride, commonly known as O-(2-nitrobenzyl)-L-tyrosine hydrochloride, is a significant compound in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a nitrobenzyl moiety that allows for photolytic cleavage, making it a valuable tool in protein engineering and drug delivery systems.

- Molecular Formula : C16H16N2O5

- Molecular Weight : 316.31 g/mol

- CAS Number : 184591-51-3

- Purity : Typically ≥95% in commercial preparations .

The biological activity of this compound primarily stems from its ability to act as a photocaged amino acid. Upon exposure to UV light (365 nm), the nitrobenzyl group can be cleaved, releasing the active amino acid and enabling precise control over biological processes. This property has been exploited in various applications, including:

- Protein Engineering : The compound can be genetically encoded into proteins, allowing for spatial and temporal control over protein function through light activation .

- Drug Delivery : The photolytic properties facilitate targeted drug release in specific tissues or cells upon irradiation .

Neuroprotective Effects

The compound's structural similarity to L-tyrosine suggests potential neuroprotective effects. L-Tyrosine is known for its role in neurotransmitter synthesis, particularly dopamine, which is crucial for cognitive functions and mood regulation. Studies on related compounds indicate that they may enhance neuronal survival under stress conditions .

Study on Photocaged Amino Acids

A notable study demonstrated the genetic encoding of photocaged amino acids like O-(2-nitrobenzyl)-L-tyrosine in Escherichia coli and mammalian cells. Upon photoactivation, these compounds generated reactive species that selectively modified nearby amino acids within proteins, showcasing their utility in live-cell experiments .

Application in Drug Development

Another research effort focused on synthesizing novel compounds based on the structure of O-(2-nitrobenzyl)-L-tyrosine for potential use as anticancer agents. The study highlighted the importance of such derivatives in enhancing the efficacy of existing chemotherapeutic agents through targeted delivery mechanisms .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Advanced

Use chiral auxiliaries (e.g., Evans oxazolidinones) during amino acid coupling.

Perform enzymatic resolution with lipases (Candida antarctica).

Purify via chiral HPLC (Chiralpak AD-H column).

Monitor enantiomeric excess (ee) via polarimetry or Marfey’s reagent derivatization. Kinetic studies (Eyring plot) can identify temperature-dependent ee improvements .

How can solubility and partition coefficient (LogP) be assessed for in vitro assays?

Q. Basic

- Aqueous solubility: Saturation shake-flask method in PBS (pH 7.4) with UV-Vis quantification.

- LogP: Octanol-water partitioning analyzed via HPLC. Computational tools (ChemAxon) predict LogP but require experimental validation. Hydrochloride salts typically exhibit higher aqueous solubility .

What mechanistic studies elucidate inhibitory effects on amino acid transporters like LAT1?

Q. Advanced

Competitive uptake assays with ³H-leucine in transfected HEK293 cells.

Patch-clamp electrophysiology to measure transporter currents.

Molecular docking (AutoDock Vina) using LAT1 homology models (PDB: 6JMQ).

Site-directed mutagenesis (e.g., F252A) to validate binding residues.

Counter-screen against related transporters (ASCT2) for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.